Desisopropyliprodione

Descripción general

Descripción

Desisopropyliprodione is a fungicide belonging to the chemical class of dicarboximides. It is widely used in agriculture to control various fungal diseases in crops such as cereals, fruits, and vegetables. This compound is known for its effectiveness in preventing and treating fungal infections, thereby ensuring the health and productivity of crops.

Métodos De Preparación

The synthesis of Desisopropyliprodione involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with phosgene to form 3,5-dichlorophenyl isocyanate.

Cyclization: The intermediate is then subjected to cyclization with glycine to form the imidazolidine ring.

Final Product Formation: The final step involves the removal of the isopropyl group to yield this compound.

Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient synthesis.

Análisis De Reacciones Químicas

Desisopropyliprodione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxides.

Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Desisopropyliprodione is a fungicide of the dicarboximide class with a wide array of applications in agriculture, chemistry, biology, and potentially medicine. It is identified by the CAS number 79076-80-5.

Scientific Research Applications

This compound is used to control fungal diseases in crops, contributing to healthy growth and high yields. It is also studied for its chemical properties and reactions, contributing to the development of new fungicides and agrochemicals. Research includes study of its effects on fungal species and its potential in controlling fungal infections in plants. The antifungal properties of the compound are being explored for potential medical applications.

Agriculture

This compound is used in agriculture to manage fungal diseases in various crops, including cereals, fruits, and vegetables. It helps prevent and treat fungal infections, ensuring the health and productivity of crops.

Case Study: A field study conducted on strawberries assessed the impact of this compound at different concentrations.

Chemistry

This compound is studied for its chemical properties and reactions, aiding in the creation of new fungicides and agrochemicals.

Biology

Research in biology involves studying the effects of this compound on different fungal species and its potential for controlling fungal infections in plants.

Medicine

The antifungal properties of this compound are also being researched for potential uses in medicine.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. Oxidation involves the addition of oxygen, reduction involves gaining electrons, and substitution involves replacing a functional group with another. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts to facilitate substitution reactions. The specific conditions and reagents determine the products of these reactions.

Preparation Methods

The synthesis of this compound involves preparing intermediate compounds through several steps:

- Reacting 3,5-dichloroaniline with phosgene to form 3,5-dichlorophenyl isocyanate.

- Cyclizing the intermediate with glycine to form the imidazolidine ring.

- Removing the isopropyl group to yield this compound.

Mecanismo De Acción

Desisopropyliprodione exerts its effects by inhibiting the growth and reproduction of fungal cells. The compound targets specific enzymes involved in the synthesis of fungal cell walls, disrupting their formation and leading to cell death. This mechanism ensures the effective control of fungal infections in crops.

Comparación Con Compuestos Similares

Desisopropyliprodione is similar to other dicarboximide fungicides, such as Iprodione and Vinclozolin. it is unique in its specific mode of action and its effectiveness against a broader range of fungal species. The following compounds are similar to this compound:

Iprodione: Another dicarboximide fungicide used to control fungal diseases in crops.

Vinclozolin: A fungicide with a similar chemical structure and mode of action.

In comparison, this compound offers enhanced stability and a broader spectrum of activity, making it a valuable tool in agricultural pest management.

Actividad Biológica

Desisopropyliprodione is a compound derived from iprodione, a dicarboximide fungicide known for its effectiveness against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against fungal species, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound (chemical formula: C_13H_13ClN_2O_3) is characterized by its dicarboximide structure. It functions primarily as a fungicide, inhibiting the growth of fungi by targeting specific metabolic pathways involved in cell wall synthesis.

The primary mechanism of action for this compound involves the inhibition of fungal cell wall synthesis. This is achieved through the disruption of enzymes responsible for the formation of essential components in the cell wall, leading to cell lysis and death. The compound's activity is particularly notable against various species of fungi that affect crops, making it a valuable tool in agricultural pest management.

Efficacy Against Fungal Species

Research indicates that this compound exhibits significant antifungal activity against a range of pathogenic fungi. The following table summarizes its efficacy against selected fungal species:

| Fungal Species | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| Botrytis cinerea | 12 µg/mL | |

| Sclerotinia sclerotiorum | 15 µg/mL | |

| Fusarium oxysporum | 20 µg/mL |

Case Studies

- Agricultural Application : In a field study conducted on strawberries, this compound was applied at varying concentrations to assess its effectiveness in controlling Botrytis cinerea. Results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an effective fungicide in crop protection .

- Toxicity Assessment : A study investigating the cytotoxic effects of this compound on non-target organisms revealed that at low concentrations, it exhibited minimal toxicity to beneficial insects while effectively controlling target fungal pathogens. This selectivity is crucial for integrated pest management strategies .

Research Findings

Recent studies have explored the broader implications of this compound beyond its fungicidal properties:

- Environmental Impact : Investigations into the environmental persistence of this compound indicate that it degrades relatively quickly under field conditions, reducing potential long-term ecological effects. Residue analysis in soil samples showed levels below harmful thresholds after application .

- Synergistic Effects : Research has also examined the synergistic effects of this compound when used in combination with other fungicides. Such combinations have been shown to enhance antifungal efficacy while potentially reducing the required application rates, thereby minimizing environmental impact .

Propiedades

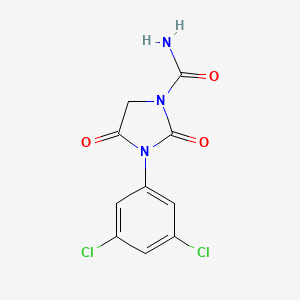

IUPAC Name |

3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O3/c11-5-1-6(12)3-7(2-5)15-8(16)4-14(9(13)17)10(15)18/h1-3H,4H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIPVRNFRCMFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C(=O)N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229526 | |

| Record name | Desisopropyliprodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79076-80-5 | |

| Record name | Desisopropyliprodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079076805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisopropyliprodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESISOPROPYLIPRODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FX78VX7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.